Cas no 1805174-48-4 (5-Chloro-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine)
5-Chloro-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine
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- Inchi: 1S/C8H5ClF5NO/c1-16-7-4(6(10)11)5(8(12,13)14)3(9)2-15-7/h2,6H,1H3
- InChI Key: XDVBWMWLAOWKHH-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C(C(F)F)=C1C(F)(F)F)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 237
- XLogP3: 3.3
- Topological Polar Surface Area: 22.1
5-Chloro-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029046866-1g |
5-Chloro-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine |
1805174-48-4 | 97% | 1g |
$1,475.10 | 2022-04-01 |
5-Chloro-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 5-Chloro-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine
5-Chloro-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine: A Comprehensive Overview
The compound 5-Chloro-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine, identified by the CAS number 1805174-48-4, is a highly specialized organic molecule with significant applications in various fields. This pyridine derivative is characterized by its unique substitution pattern, which includes a chlorine atom at position 5, a difluoromethyl group at position 3, a methoxy group at position 2, and a trifluoromethyl group at position 4. These substituents contribute to the compound's distinct chemical properties and reactivity.
The synthesis of this compound involves advanced organic chemistry techniques, including multi-step reactions and precise control over reaction conditions to achieve the desired substitution pattern. Recent studies have highlighted the importance of fluorinated pyridines in drug discovery and agrochemicals due to their enhanced stability and bioavailability. The presence of multiple fluorine atoms in this molecule further enhances its potential for use in these applications.
One of the most notable aspects of 5-Chloro-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine is its role in the development of novel pesticides. Researchers have demonstrated that this compound exhibits potent insecticidal activity against various agricultural pests, making it a promising candidate for sustainable pest management solutions. Its ability to target specific insect receptors without affecting non-target species has been a focal point of recent investigations.
In addition to its pesticidal applications, this compound has shown potential in the pharmaceutical industry. Studies suggest that it may serve as a lead compound for developing drugs targeting specific enzyme systems or cellular pathways. The methoxy and trifluoromethyl groups are particularly interesting due to their ability to modulate the molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
The structural complexity of 5-Chloro-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine also makes it an attractive candidate for materials science applications. Its fluorinated groups contribute to high thermal stability and chemical resistance, properties that are highly desirable in advanced materials such as high-performance polymers or electronic materials.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties of this compound with unprecedented accuracy. These studies have revealed that the molecule exhibits unique electronic characteristics, which could be leveraged in the development of new electronic devices or sensors.
In conclusion, 5-Chloro-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique substitution pattern and chemical properties make it an invaluable tool for scientists and engineers seeking innovative solutions in agriculture, medicine, and materials science.
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